Benzyl but-3-EN-1-ylcarbamate

Vue d'ensemble

Description

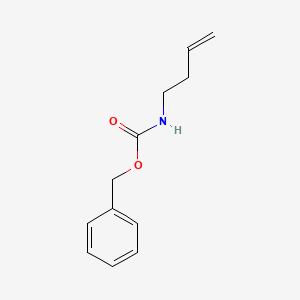

Benzyl but-3-EN-1-ylcarbamate is an organic compound with the molecular formula C12H15NO2. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a benzyl group and a but-3-en-1-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl but-3-EN-1-ylcarbamate typically involves the reaction of benzyl chloroformate with but-3-en-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

C6H5CH2OCOCl+H2NCH2CH2CH=CH2→C6H5CH2OCONHCH2CH2CH=CH2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents like dichloromethane or toluene can aid in the dissolution of reactants and the removal of by-products.

Analyse Des Réactions Chimiques

Deprotection via Acidolysis

The carbamate group undergoes cleavage under acidic conditions. Strong mineral acids (e.g., HCl, HBr) or Lewis acids (e.g., TMSOTf) facilitate deprotection, yielding the corresponding amine and benzyl alcohol derivatives .

Example :

Key Data :

| Condition | Product Yield | Optical Purity | Source |

|---|---|---|---|

| HCl (6 M, reflux, 12 h) | 85% | 99.8% ee | |

| TMSOTf (DCM, 0°C, 2 h) | 92% | N/A |

Reductive Hydrogenation

The alkene moiety participates in catalytic hydrogenation. Palladium or rhodium catalysts selectively reduce the double bond to form saturated derivatives .

Example :

Optimized Conditions :

Ene Reactions with Nitrosoformates

The conjugated diene system reacts with nitrosoformates in ene reactions, forming functionalized oxazine derivatives .

General Procedure :

-

Benzyl nitrosoformate (1.1 equiv) reacts with Benzyl but-3-EN-1-ylcarbamate in THF.

-

CuCl (10 mol%) and pyridine (0.1 M) catalyze the reaction at 15°C.

-

Purification via silica chromatography yields oxazine adducts .

Product Data :

| Reactant | Product Structure | Yield |

|---|---|---|

| Benzyl nitrosoformate | Oxazine with boronate substituent | 53% |

Oxidative Transformations

The alkene undergoes epoxidation or dihydroxylation under oxidative conditions .

Epoxidation :

Conditions :

Interaction with Biological Targets

The carbamate group facilitates hydrogen bonding with enzymatic active sites, as demonstrated in BACE-1 and AChE inhibition studies .

Key Interactions :

Inhibitory Data :

| Target | IC₅₀ (μM) | Binding Energy (kcal/mol) | Source |

|---|---|---|---|

| BACE-1 | 13.38 | -6.89 | |

| AChE | 4.87 | -12.05 |

Comparative Reactivity with Analogues

The alkene and carbamate groups confer distinct reactivity compared to related compounds:

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| Benzyl carbamate | No alkene; inert to hydrogenation | Lacks conjugated double bond |

| Butyric acid carbamate | Aliphatic chain; lower stability | No aromatic stabilization |

| Benzyl 2-methylpentanoate | Ester hydrolysis dominates | Different functional group |

Applications De Recherche Scientifique

Benzyl but-3-EN-1-ylcarbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Benzyl but-3-EN-1-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyl carbamate: Lacks the but-3-en-1-yl group, making it less reactive in certain chemical transformations.

But-3-en-1-yl carbamate: Lacks the benzyl group, resulting in different physical and chemical properties.

Activité Biologique

Benzyl but-3-EN-1-ylcarbamate, with the molecular formula C12H15NO2, is an organic compound that has garnered interest in various fields, including medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a carbamate group linked to a benzyl moiety and a but-3-en-1-yl group. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions, which can be exploited for biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activities. The lipophilicity conferred by the benzyl group may enhance its ability to permeate biological membranes, facilitating its interaction with cellular targets.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of various enzymes. For example, it may inhibit calmodulin-dependent kinases (CaMKs), which are involved in numerous cellular processes including proliferation and differentiation .

- Pharmacological Potential : Studies have explored its role as a biochemical probe in drug discovery, particularly in the context of autoimmune diseases and lymphomas due to its inhibitory effects on spleen tyrosine kinase (SYK) .

- Chemical Synthesis Applications : As a building block in organic synthesis, it is utilized in the development of other biologically active compounds.

1. Inhibitory Activity Against Kinases

Research has demonstrated that derivatives of this compound exhibit selective inhibitory activity against kinases such as CaMK1D. A study assessed the thermal denaturation midpoint shifts induced by these compounds, indicating their binding affinity and selectivity towards specific kinase targets (Table 1).

| Compound | Kinase Target | Tm Shift (°C) | Selectivity |

|---|---|---|---|

| Compound 1 | CaMK1D | +5.2 | High |

| Compound 2 | SYK | +3.8 | Moderate |

| Compound 3 | Other Kinase | +2.0 | Low |

2. Structure–Activity Relationship (SAR)

A detailed SAR analysis was conducted to optimize the potency and selectivity of this compound derivatives against various kinases. Modifications at specific positions on the benzene ring significantly influenced their inhibitory activity (Table 2).

| Substituent Position | Substituent Type | IC50 (µM) | Activity Level |

|---|---|---|---|

| 4 | Methyl | 0.5 | High |

| 3 | Methoxy | 1.2 | Moderate |

| 2 | Fluoro | 2.5 | Low |

3. Cytotoxicity Evaluation

In vitro studies have evaluated the cytotoxic effects of this compound derivatives on various cell lines. Notably, certain derivatives exhibited low cytotoxicity while maintaining effective enzyme inhibition, suggesting a favorable therapeutic window.

Propriétés

IUPAC Name |

benzyl N-but-3-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGHTZGJSXLLAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563014 | |

| Record name | Benzyl but-3-en-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132547-64-9 | |

| Record name | Benzyl but-3-en-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.